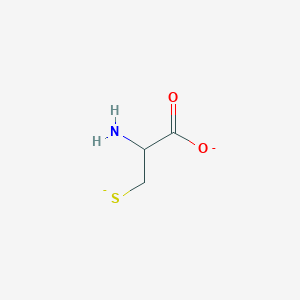

Cysteinate(2-)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cysteinate(2-) is an alpha-amino-acid anion. It is a conjugate base of a cysteinate(1-).

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

Cysteinate(2-) and its derivatives, such as cysteamine and cystamine, have been extensively studied for their therapeutic properties. Below are key applications:

Neurodegenerative Diseases

Cysteamine has shown promise in treating neurodegenerative disorders like Huntington's disease and Parkinson's disease. Its ability to cross the blood-brain barrier allows it to exert neuroprotective effects by reducing oxidative stress and mitochondrial dysfunction:

- Huntington's Disease : Cystamine has been found to inhibit transglutaminase, which is implicated in the aggregation of mutant huntingtin protein. This inhibition may slow disease progression by preventing protein cross-linking and promoting neuroprotection through increased levels of cysteine, a potent antioxidant .

- Parkinson's Disease : Research indicates that cysteamine can ameliorate mitochondrial dysfunction associated with neurotoxic models of Parkinson's disease. It has been shown to elevate levels of neurotrophic factors that promote neuronal survival .

Cystinuria Management

Cystinuria is a genetic disorder characterized by high levels of cystine in urine, leading to kidney stones. Cysteinate(2-) plays a crucial role in treatment regimens aimed at reducing cystine levels:

- Clinical Case Studies : Patients have been treated with tiopronin, a drug that facilitates the conversion of cystine to cysteine, thereby increasing solubility and preventing stone formation. Monitoring urinary cystine levels post-treatment has shown significant reductions in stone formation .

Radioprotection

Cysteamine has been utilized for its radioprotective properties, particularly in patients undergoing radiotherapy. It helps mitigate radiation-induced damage by scavenging free radicals and enhancing cellular repair mechanisms .

Metabolic Pathways

Cysteinate(2-) is involved in various metabolic pathways that underscore its importance in cellular function:

- Energy Production : Recent studies have highlighted the role of cysteine metabolism in energy production, where it can be converted into acetate under specific conditions. This metabolic flexibility suggests potential applications in bioenergetics and synthetic biology .

- Metal Ion Chelation : Cysteinate(2-) can form complexes with metal ions such as cadmium(II), enhancing detoxification processes. This property is particularly relevant in developing chelating agents for heavy metal poisoning .

Case Studies

Several case studies exemplify the clinical significance of cysteinate(2-) in managing specific conditions:

- Case Study on Cystinuria : A patient with recurrent kidney stones underwent treatment with tiopronin after exhibiting high urinary cystine levels. Adjustments to medication led to a marked decrease in stone formation and improved quality of life, demonstrating the effectiveness of cysteinate(2-) derivatives in clinical practice .

- Neurodegenerative Research : In animal models, treatment with cystamine has shown reduced aggregation of toxic proteins associated with neurodegeneration, highlighting its potential as a therapeutic agent for diseases like amyotrophic lateral sclerosis (ALS) and Huntington's disease .

Data Summary Table

Eigenschaften

Molekularformel |

C3H5NO2S-2 |

|---|---|

Molekulargewicht |

119.14 g/mol |

IUPAC-Name |

2-amino-3-sulfidopropanoate |

InChI |

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/p-2 |

InChI-Schlüssel |

XUJNEKJLAYXESH-UHFFFAOYSA-L |

SMILES |

C(C(C(=O)[O-])N)[S-] |

Kanonische SMILES |

C(C(C(=O)[O-])N)[S-] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.